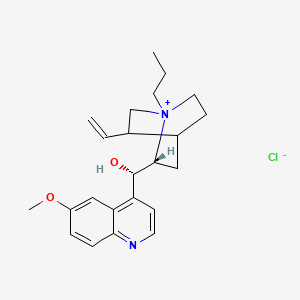
Quinine, n-propyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinine, n-propyl chloride is a compound that combines the properties of quinine, a well-known antimalarial agent, and n-propyl chloride, an alkyl halide. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria .
准备方法
The synthesis of quinine, n-propyl chloride involves the reaction of quinine with n-propyl chloride under specific conditions. One common method is to react quinine with phosphorus trichloride in the presence of a zinc chloride catalyst . This reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
化学反应分析
Quinine, n-propyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in n-propyl chloride can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions:
Reduction Reactions: Reduction of quinine can lead to the formation of dihydroquinine, which has different biological activities compared to the parent compound.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Quinine, n-propyl chloride has several scientific research applications, including:
作用机制
The mechanism of action of quinine, n-propyl chloride involves the interaction of quinine with molecular targets in the malaria parasite, Plasmodium falciparum. Quinine interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme molecules that ultimately kill the parasite . The exact molecular pathways and targets involved in this process are still being studied, but it is believed that quinine inhibits nucleic acid and protein synthesis in the parasite .
相似化合物的比较
Quinine, n-propyl chloride can be compared with other similar compounds, such as:
Ethyl chloride: Another alkyl halide with similar chemical properties but a shorter carbon chain.
Isopropyl chloride: An isomer of n-propyl chloride with a different arrangement of carbon atoms.
属性
CAS 编号 |
63717-13-5 |
|---|---|
分子式 |
C23H31ClN2O2 |
分子量 |
403.0 g/mol |
IUPAC 名称 |
(S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C23H31N2O2.ClH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1 |
InChI 键 |
WWMPOSZANYFKNP-XJXJHPFJSA-M |
手性 SMILES |
CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
规范 SMILES |
CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















